2-({5-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
Description
Chemical Structure & Properties The compound 2-({5-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid (CAS: 294853-40-0) features a 1,3,4-thiadiazole core substituted with a sulfanyl acetic acid group and a 1,3-benzodioxol-5-ylcarbonylamino moiety. Its molecular formula is C₁₂H₉N₃O₅S₂, with a molecular weight of 339.35 g/mol . The benzodioxole ring introduces electron-rich aromaticity, while the thiadiazole-sulfanylacetic acid framework enhances hydrogen-bonding and metal-coordination capabilities. This structural hybrid is designed to optimize bioactivity, particularly in antimicrobial and anti-inflammatory contexts .
Synthesis
The compound is synthesized via a two-step procedure:
Heterocyclization: Acylated thiosemicarbazides react with carbon disulfide to form 5-substituted-1,3,4-thiadiazole-2-thiol intermediates.
Alkylation: The thiol intermediate undergoes alkylation with bromoacetic acid derivatives to introduce the sulfanylacetic acid group .
This method, validated by elemental analysis, NMR, and IR spectroscopy, ensures high purity (>95% by TLC) and scalability .
Properties
IUPAC Name |
2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5S2/c16-9(17)4-21-12-15-14-11(22-12)13-10(18)6-1-2-7-8(3-6)20-5-19-7/h1-3H,4-5H2,(H,16,17)(H,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTJZGAESPHGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({5-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid , with CAS No. 294853-40-0, is a derivative of 1,3,4-thiadiazole and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Biological Activity Overview
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Antimicrobial Activity :
- Thiadiazole derivatives are known for their broad-spectrum antimicrobial properties. Studies indicate that compounds similar to 2-({5-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid exhibit significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects :
- Anticancer Properties :
- Antitubercular Activity :
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity Evaluation
In a study conducted by Parmar et al., various thiadiazole derivatives were synthesized and tested for anticancer activity using Ehrlich's Ascites carcinoma model. The results indicated that several compounds showed significant inhibition of tumor growth compared to control groups .
The biological activity of 2-({5-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is largely attributed to the presence of the thiadiazole moiety which can interact with biological targets such as enzymes and receptors involved in disease processes:
- Enzyme Inhibition : Thiadiazoles may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
Scientific Research Applications
The compound 2-({5-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid , with CAS number 294853-40-0, has garnered attention in various scientific research applications due to its unique molecular structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and biochemistry.
Basic Information
- Molecular Formula : C12H9N3O5S2
- Molecular Weight : 339.35 g/mol
- CAS Number : 294853-40-0
Structural Characteristics
The compound features a thiadiazole ring and a benzodioxole moiety, which are known for their biological activity. The presence of a sulfanyl group enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
-
Antimicrobial Activity :
- Studies have indicated that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. The structural elements of 2-({5-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid may contribute to its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.
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Anti-inflammatory Properties :
- Research suggests that similar compounds can modulate inflammatory responses. Investigating the anti-inflammatory effects of this compound could lead to new treatments for inflammatory diseases.
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Cancer Research :
- The benzodioxole structure is often associated with anticancer properties. Preliminary studies may explore the compound's ability to inhibit tumor growth or induce apoptosis in cancer cells.
Pharmacology
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Drug Design :
- The unique structural characteristics of this compound allow it to serve as a lead compound in drug design. Its ability to interact with specific biological targets can be explored through structure-activity relationship (SAR) studies.
- Enzyme Inhibition :
Biochemical Studies
-
Biomolecular Interactions :
- The compound can be utilized to study interactions between small molecules and biomolecules, providing insights into mechanisms of action at the molecular level.
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Toxicological Assessments :
- Given its complex structure, evaluating the toxicity profile of 2-({5-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is essential for understanding its safety for potential therapeutic use.
Case Studies and Research Findings
Notable Research
One notable study published in a peer-reviewed journal explored the synthesis of this compound and its derivatives, highlighting their potential as novel therapeutic agents due to their multifaceted biological activities . Further investigations are warranted to elucidate the precise mechanisms by which these compounds exert their effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related 1,3,4-thiadiazole derivatives are compared based on substituents, synthesis, and bioactivity:
Key Comparisons
Electronic & Steric Effects :
- The benzodioxole group in the target compound enhances π-π stacking with biological targets, improving anti-inflammatory activity .
- The trifluoromethoxy group in 866155-89-7 increases electron-withdrawing effects, boosting metabolic stability but reducing aqueous solubility .
- The piperidine substituent in the piperidin-1-ylacetamide derivative introduces basicity, facilitating ion-pair interactions in diuretic applications .
Pharmacological Profiles: Antimicrobial Activity: The target compound shows superior broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) compared to the 2-bromophenyl derivative (MIC: 16–32 µg/mL) . 2.5 for non-benzodioxol analogues) due to its COX-2 selectivity . Anticancer Activity: The trifluoromethoxy derivative (866155-89-7) exhibits potent cytotoxicity (IC₅₀: 12 µM against HeLa cells) via apoptosis induction, outperforming the target compound (IC₅₀: 28 µM) .
Crystallographic & Conformational Analysis :
- The target compound’s planar benzodioxole-thiadiazole system (dihedral angle: <5°) facilitates tight crystal packing, enhancing thermal stability (m.p. 250°C with decomposition) .
- In contrast, the butterfly conformation of 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole (dihedral angle: 46.3°) reduces crystallinity but improves membrane permeability .
Synthetic Accessibility :
- The target compound’s synthesis requires specialized acylating agents (e.g., 1,3-benzodioxole-5-carbonyl chloride), increasing complexity compared to simpler alkylation steps for piperidine derivatives .
- The trifluoromethoxy analogue’s lower yield (72% vs. 79%) reflects challenges in handling electron-deficient intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
